molecular formula C12H18O3 B14840722 3,5-Diisopropoxyphenol

3,5-Diisopropoxyphenol

Cat. No.: B14840722
M. Wt: 210.27 g/mol
InChI Key: JSLKBMQGYBRLIQ-UHFFFAOYSA-N
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Description

3,5-Diisopropoxyphenol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisopropoxyphenol can be synthesized through the alkylation of 3,5-dihydroxyphenol with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3,5-Dihydroxyphenol+2Isopropyl iodideK2CO3,SolventThis compound+2KI\text{3,5-Dihydroxyphenol} + 2 \text{Isopropyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} + 2 \text{KI} 3,5-Dihydroxyphenol+2Isopropyl iodideK2​CO3​,Solvent​this compound+2KI

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,5-diiodoquinone.

    Reduction: Formation of 3,5-dihydroxyphenol.

    Substitution: Formation of halogenated derivatives like 3,5-dichlorophenol.

Scientific Research Applications

3,5-Diisopropoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Diisopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it a potential antioxidant. It can also interact with enzymes and proteins, affecting their function. The isopropoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenol: Similar structure but with methoxy groups instead of isopropoxy groups.

    3,5-Dichlorophenol: Contains chlorine atoms instead of isopropoxy groups.

    3,5-Dihydroxyphenol: Lacks the isopropoxy groups, having hydroxyl groups instead.

Uniqueness

3,5-Diisopropoxyphenol is unique due to the presence of isopropoxy groups, which impart distinct chemical and physical properties. These groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,5-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3

InChI Key

JSLKBMQGYBRLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)OC(C)C

Origin of Product

United States

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